3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S/c1-10-8-12(2-3-13(10)16)24(22,23)18-6-4-11(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,11H,4-7,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDMQRSCWUCYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.41 g/mol. The structure features a piperidine ring, sulfonyl group, and an imidazolidine dione moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group can participate in strong interactions with enzyme active sites, potentially leading to inhibition of key metabolic pathways.
- Protein-Ligand Interactions : The compound may modulate protein functions through binding interactions, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures demonstrate moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria. For example, derivatives containing piperidine and sulfonamide functionalities have been reported to inhibit bacterial growth effectively .
- Antioxidant Properties : Compounds with imidazolidine structures are often evaluated for their antioxidant capabilities. The presence of electron-donating groups enhances their ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
- Cytotoxicity : In vitro assays have demonstrated the cytotoxic effects of related compounds on various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation pathways .
Case Studies
Several studies have investigated the biological activity of compounds related to 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione:
Case Study 1: Antibacterial Activity
A series of synthesized compounds featuring the piperidine and sulfonamide groups were tested against Salmonella typhi and Bacillus subtilis. Results indicated that some derivatives exhibited significant inhibitory activity with IC50 values ranging from 0.63 µM to 2.14 µM, showcasing their potential as antibacterial agents .
Case Study 2: Enzyme Inhibition
In a study focusing on acetylcholinesterase (AChE) inhibition, several derivatives demonstrated strong inhibitory effects. The highest activity was observed in compounds structurally similar to our target molecule, suggesting that modifications in the piperidine ring can enhance enzyme binding affinity .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Sulfonyl Group
(a) 3-[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione (BK63954)
- Structure : Differs in the sulfonyl substituent (5-fluoro-2-methoxyphenyl vs. 4-fluoro-3-methylphenyl).
- Molecular Formula : C₁₅H₁₈FN₃O₅S (MW: 371.38 g/mol).
- Fluorine positioning (para vs. meta) may also affect steric interactions .
(b) 3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
- Structure: Replaces the sulfonyl group with a 2-(4-fluorophenoxy)acetyl moiety.
- Molecular Formula : C₁₈H₂₀FN₃O₅ (MW: 393.37 g/mol).
- The 4-fluorophenoxy substituent introduces an ether linkage, which may enhance metabolic stability .
Modifications to the Imidazolidine-2,4-dione Core
(a) 3-[1-(2-Phenylbutanoyl)piperidin-4-yl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (BK63738)
- Structure : Replaces imidazolidine-2,4-dione with a pyrido[2,3-d]pyrimidine-2,4-dione core.
- Molecular Formula : C₂₂H₂₄N₄O₃ (MW: 392.45 g/mol).
(b) 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Structure : Adds a 2,2,2-trifluoroethyl group to the imidazolidine-dione and a 2-(2-methoxyphenyl)acetyl group on piperidine.
- Molecular Formula : C₁₉H₂₂F₃N₃O₄ (MW: 413.40 g/mol).
- The methoxyphenylacetyl group may improve CNS penetration .
Hypothetical Implications of Structural Differences
- Sulfonyl vs. Acetyl Groups : Sulfonyl-containing compounds (target, BK63954) may exhibit stronger hydrogen-bonding interactions with targets like enzymes or receptors, while acetyl derivatives () could have improved pharmacokinetic profiles .
- Fluorine Positioning : Meta-fluorine (target) vs. para-fluorine () may influence steric hindrance and binding pocket compatibility.
- Trifluoroethyl Substituent : The CF₃ group in ’s compound likely enhances metabolic resistance and target affinity due to its strong electron-withdrawing effects .
Q & A
Basic: What synthetic strategies are optimal for preparing 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction parameters be systematically optimized?
Methodological Answer:
The synthesis of sulfonylpiperidine derivatives typically involves sulfonylation of a piperidine intermediate followed by coupling with imidazolidinedione. Key steps include:
- Sulfonylation: React 4-fluoro-3-methylbenzenesulfonyl chloride with a piperidine precursor (e.g., 4-aminopiperidine) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .
- Coupling: Use a nucleophilic substitution or condensation reaction to attach the imidazolidinedione moiety. Solvent selection (e.g., chloroform/methanol mixtures) and temperature control (20–60°C) are critical for yield optimization .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) .
Optimization: Use Design of Experiments (DoE) to vary parameters like solvent polarity, reaction time, and stoichiometry. For example, a 2^3 factorial design can evaluate the impact of temperature (40–80°C), catalyst loading (0.5–2.0 eq), and solvent ratio (CHCl₃:MeOH = 1:1 to 3:1) on yield .
Advanced: How can researchers resolve discrepancies in reported biological activity data for sulfonylpiperidine derivatives across studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions, cell lines, or compound purity. To address this:
- Standardize Assays: Replicate studies using consistent protocols (e.g., CYP inhibition assays with human liver microsomes at 37°C, pH 7.4) and validated reference compounds .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies. For instance, analyze IC₅₀ values for CYP3A4 inhibition across literature sources to identify outliers .
- Purity Validation: Use orthogonal characterization (NMR, HPLC-MS) to confirm compound identity and exclude impurities >98% .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated DMSO can confirm the sulfonylpiperidine structure. Key signals include sulfonyl group protons (δ 3.1–3.5 ppm) and imidazolidinedione carbonyl carbons (δ 170–175 ppm) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95% peak area). Retention times should match reference standards .
- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and rule out adducts or degradation products .
Advanced: What computational strategies predict the reactivity and regioselectivity of sulfonylpiperidine derivatives in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states. For example, calculate activation energies for nucleophilic attack at the sulfonyl group vs. piperidine nitrogen to predict regioselectivity .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., dichloromethane vs. DMF) on reaction pathways using GROMACS. Analyze radial distribution functions to identify solvent-solute interactions influencing reactivity .
- QSAR Models: Train regression models on datasets of sulfonylpiperidine derivatives to correlate electronic parameters (Hammett σ) with reaction rates .
Basic: What are the critical storage conditions for this compound to ensure stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent thermal degradation and photolysis of the sulfonyl group .
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the imidazolidinedione ring. Monitor water content via Karl Fischer titration (<0.1%) .
- Solvent Compatibility: Prepare stock solutions in anhydrous DMSO (stored under argon) to minimize oxidation. Avoid aqueous buffers unless stabilized at pH 6–8 .
Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophore of imidazolidinedione-containing piperidine derivatives?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with variations in the sulfonyl substituent (e.g., 4-fluoro vs. 4-chloro) and imidazolidinedione substituents (e.g., methyl vs. ethyl). Use parallel synthesis in 96-well plates for efficiency .
- Biological Screening: Test analogs in target-specific assays (e.g., kinase inhibition or GPCR binding). Apply clustering algorithms (e.g., hierarchical clustering) to group compounds by activity profiles .
- 3D Pharmacophore Modeling: Use Schrödinger’s Phase to align active conformers and identify critical features (e.g., hydrogen bond acceptors at the sulfonyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
